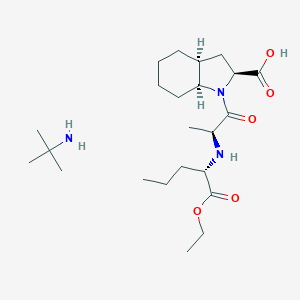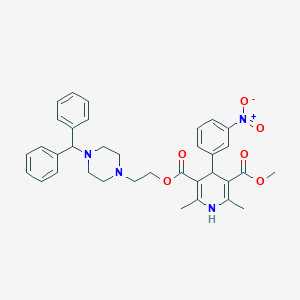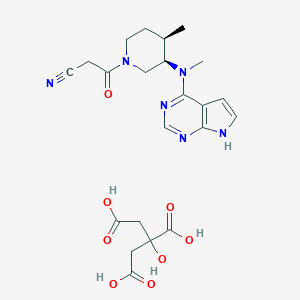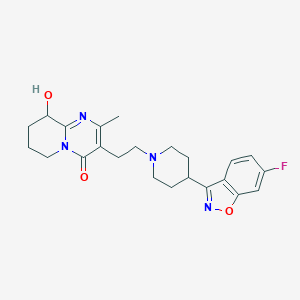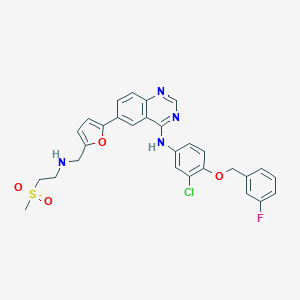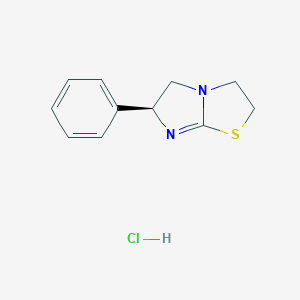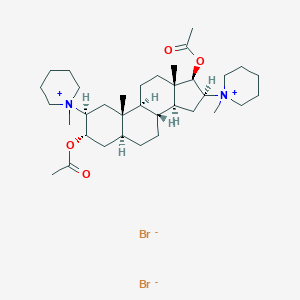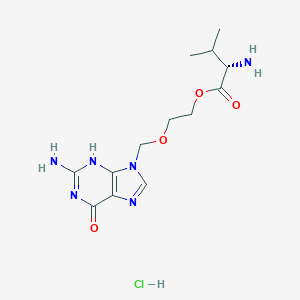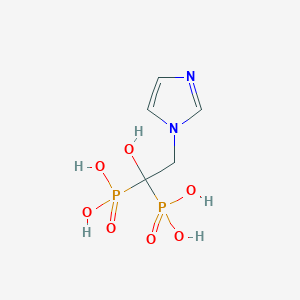
Zoledronic acid
概要
説明
Zoledronic acid, also known as zoledronate, is a bisphosphonate used to treat a number of bone diseases . These include osteoporosis, high blood calcium due to cancer, bone breakdown due to cancer, Paget’s disease of bone, and Duchenne muscular dystrophy (DMD) . It is given by injection into a vein . Zoledronic acid is a bisphosphonate which inhibits bone resorption via actions on osteoclasts or on osteoclast precursors . It inhibits osteoclastic activity and skeletal calcium release induced by tumors .
Synthesis Analysis
The reaction of 1 H -imidazol-1-ylacetic acid and two equivalents of phosphorus trichloride/phosphorous acid at 75°C in sulfolane, or in the presence of catalytic amounts of [bmim] [BF 4] afforded zoledronic acid in yields up to 75% .
Molecular Structure Analysis
Zoledronic acid has a molecular formula of C5H10N2O7P2 . It is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .
Chemical Reactions Analysis
Zoledronic acid was successfully separated from its related substances, including remained imidazol-1-yiacetic acid in the synthesis of zoledronic acid and other possible impurities of oxidation and decomposition .
Physical And Chemical Properties Analysis
Zoledronic acid is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .
科学的研究の応用
Osteosarcoma Treatment
- Application Summary: Zoledronic acid (ZOL) is used as an anti-resorptive and anti-tumor agent for treating osteosarcoma . The delivery of ZOL to the target region is challenging due to its high binding affinity to bone minerals .
- Methods of Application: A novel treatment for osteosarcoma has been developed by delivering ZOL to the target region locally and sustainably. This is achieved by loading ZOL on β-tricalcium phosphate (β-TCP), creating a novel bone substitute .
- Results: The ZOL-loaded β-TCP could successfully express the effects of ZOL via both bound-ZOL (bound to β-TCP) and free-ZOL (release from ZOL/β-TCP). The results showed that two states of ZOL (bound/free) inhibit target cell activities .
Hepatocellular Carcinoma Treatment
- Application Summary: Zoledronic acid (ZA) may increase the anti-tumor effect of immunotherapy for hepatocellular carcinoma (HCC) .
- Methods of Application: A mouse model of HCC was established by subcutaneously injecting Hepa1-6 cell line. ZA was used in combination with anti-PD-1 monocloning antibody (anti-PD-1 mAb) for treatment .
- Results: The tumor volume in the ZA plus anti-PD-1 mAb treatment groups was significantly smaller than that of the control group . The synergistic anti-tumor effect of ZA and anti-PD-1 mAb may be related to ZA-induced polarization of macrophages toward the M1 phenotype .
Osteoporosis Treatment
- Application Summary: Zoledronic acid is used to improve bone mineral density (BMD) at several skeletal sites, reduce fracture risk and bone turnover, and/or preserve bone structure and mass in patients with primary or secondary osteoporosis .
- Methods of Application: Zoledronic acid is administered once yearly for up to 3 years .
- Results: The treatment has shown to improve BMD, reduce fracture risk and bone turnover, and preserve bone structure and mass .
Enhancing Cytostatic Effect of Cisplatin
- Application Summary: The combinatory application of zoledronic acid enhances the cytostatic effect of cisplatin .
- Methods of Application: Zoledronic acid is applied in combination with cisplatin .
- Results: The combinatory application of zoledronic acid with cisplatin has shown to enhance the cytostatic effect of cisplatin .
Cementless Total Hip Arthroplasty
- Application Summary: Zoledronic acid (ZA) is administered to patients who received cementless total hip arthroplasty (THA) to reduce bone turnover markers (BTMs) and increase bone mineral density (BMD) .
- Methods of Application: ZA is administered to patients who received cementless THA. The effects of two-dose ZA versus placebo on cementless THA patients were analyzed in this five-year extension study .
- Results: Short-term ZA treatment with a subsequent 4-year drug holiday may inhibit serum BTMs and provide periprosthetic bone preservation at five years without adverse events .
Breast Cancer Treatment
- Application Summary: Zoledronic acid has been shown to be effective in decreasing the incidence of Skeletal Related Events (SREs) in patients with metastatic bone disease secondary to breast cancer .
- Methods of Application: Zoledronic acid is administered to patients with metastatic bone disease secondary to breast cancer .
- Results: A study showed that 30% of patients treated with zoledronic acid experienced at least one SRE compared with 50% of patients in the placebo group .
Metastatic Bone Disease Treatment
- Application Summary: Zoledronic acid has been shown to be effective in decreasing the incidence of Skeletal Related Events (SREs) in patients with metastatic bone disease secondary to breast cancer .
- Methods of Application: Zoledronic acid is administered to patients with metastatic bone disease secondary to breast cancer .
- Results: A study showed that 30% of patients treated with zoledronic acid experienced at least one SRE compared with 50% of patients in the placebo group .
Anti-tumor Effect Augmentation
- Application Summary: Zoledronic acid has been found to have a direct antitumor effect and to synergistically augment the effects of other antitumor agents in osteosarcoma cells .
- Methods of Application: Zoledronic acid is applied in combination with other antitumor agents .
- Results: Zoledronic acid has shown significant benefits versus placebo over three years, with a reduced number of vertebral fractures and improved markers of bone density .
Safety And Hazards
Zoledronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
将来の方向性
Zoledronic acid has been used widely for treating skeletal diseases because of its high potency in inhibiting bone resorption . The future role of zoledronic acid in the treatment of prostate cancer and novel agents with potential clinical benefit for the treatment of bone metastases will be discussed . Clinical trials in breast and prostate cancer are also investigating zoledronic acid for the prevention of bone metastasis and bone loss associated with hormonal therapy .
特性
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042668 | |
| Record name | Zoledronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zoledronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, 3.27e+00 g/L | |
| Record name | Zoledronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zoledronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Etidronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as zoledronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. zoledronate also activated caspases which further contribute to apoptosis. | |
| Record name | Zoledronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zoledronic acid | |
CAS RN |
118072-93-8 | |
| Record name | Zoledronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118072-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zoledronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118072938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoledronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zoledronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zoledronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-Hydroxy-2-(imidazol-1-yl)ethyliden]diphosphonsäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLEDRONIC ACID ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70HZ18PH24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zoledronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


